

Application Note: High-Purity Synthesis and Purification of 4-Oxoheptanedioic Acid

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Compound of Interest

Compound Name: 4-Oxoheptanedioic acid

CAS No.: 502-50-1

Cat. No.: B1360025

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Introduction

4-Oxoheptanedioic acid, also known as 4-oxopimelic acid or 4-ketopimelic acid, is a dicarboxylic acid containing a central ketone functional group.[1][2] Its bifunctional nature makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical scaffolds, polymers, and complex molecular architectures.[3] The presence of two carboxylic acid moieties and a reactive ketone provides three points for chemical modification, enabling the construction of diverse molecular frameworks.

This document provides a comprehensive guide to the synthesis and purification of **4-oxoheptanedioic acid**, designed for professionals in research and drug development. The protocols herein are detailed with an emphasis on the underlying chemical principles to ensure reproducibility, scalability, and high purity of the final product.

Table 1: Physicochemical Properties of **4-Oxoheptanedioic Acid**

Property	Value	Source(s)
CAS Number	502-50-1	[2]
Molecular Formula	C ₇ H ₁₀ O ₅	[1][2]
Molecular Weight	174.15 g/mol	
Appearance	White to off-white powder	
Melting Point	142-144 °C	

| Synonyms | 4-Oxopimelic acid, 4-Ketopimelic acid |[1][4] |

Part 1: Synthesis of 4-Oxoheptanedioic Acid via Ester Hydrolysis

The most direct and reliable route to **4-Oxoheptanedioic acid** is the hydrolysis of its corresponding diethyl ester, diethyl 4-oxoheptanedioate (also known as diethyl 4-oxopimelate). [3][5] This precursor is commercially available and can be efficiently converted to the target diacid under either acidic or basic conditions.

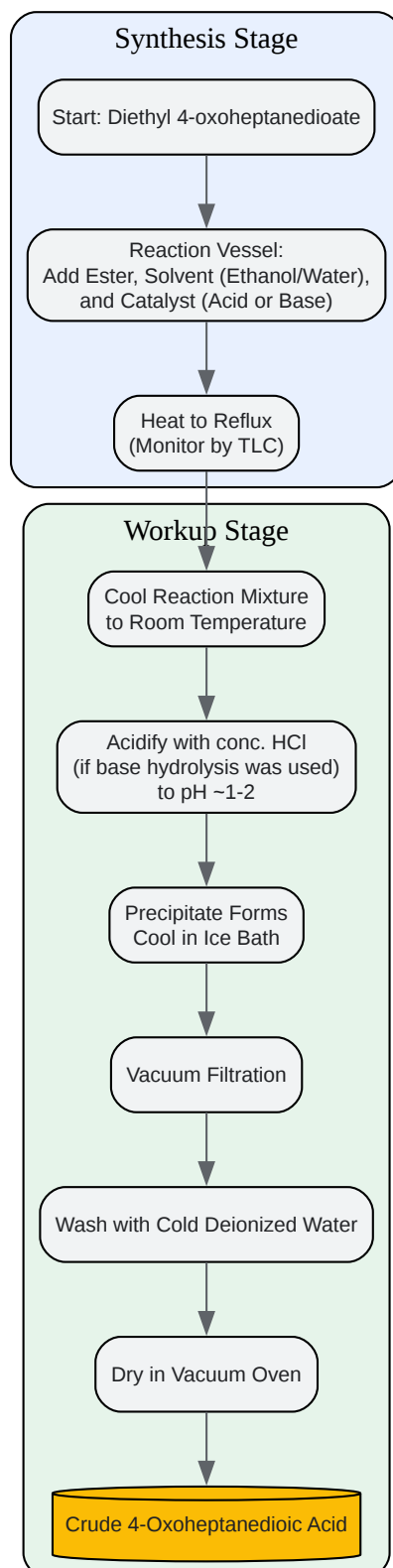
Principle of Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol.

- **Acid-Catalyzed Hydrolysis:** This is a reversible equilibrium-driven process. The reaction is typically performed with excess water and a strong acid catalyst (e.g., H₂SO₄ or HCl) to drive the equilibrium towards the products. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
- **Base-Mediated Hydrolysis (Saponification):** This is an irreversible process where a stoichiometric amount of base (e.g., NaOH or KOH) is used. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The reaction yields a carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid.

Below, we provide protocols for both methods. The base-mediated approach is often preferred for its irreversibility and typically higher yields.

Experimental Workflow: Synthesis



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Caption: General workflow for the synthesis of **4-Oxoheptanedioic acid**.

Protocol 1: Base-Mediated Hydrolysis (Saponification)

This protocol is designed for a ~10 g scale synthesis.

Materials & Reagents:

- Diethyl 4-oxoheptanedioate (10.0 g, 43.4 mmol)[6]
- Sodium Hydroxide (NaOH) pellets (4.34 g, 108.5 mmol, 2.5 eq.)
- Ethanol (100 mL)
- Deionized Water (100 mL)
- Concentrated Hydrochloric Acid (~10 mL)
- Round-bottom flask (500 mL), reflux condenser, magnetic stirrer, heating mantle.

Procedure:

- Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add diethyl 4-oxoheptanedioate (10.0 g).
- Dissolution: Add 100 mL of ethanol and stir until the ester is fully dissolved.
- Saponification: In a separate beaker, carefully dissolve NaOH (4.34 g) in 100 mL of deionized water. Caution: This process is exothermic. Once cooled, add the NaOH solution to the flask.
- Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared (typically 2-4 hours).
- Cooling & Neutralization: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

- **Acidification:** Transfer the reaction mixture to a larger beaker (e.g., 1 L) placed in an ice bath. Slowly and with stirring, add concentrated HCl dropwise to protonate the disodium salt. The target product will precipitate as a white solid. Continue adding acid until the pH of the solution is ~1-2 (check with pH paper).
- **Isolation:** Keep the mixture in the ice bath for another 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove residual salts.
- **Drying:** Dry the product in a vacuum oven at 50-60°C to a constant weight.

Expected Outcome: A high yield (>90%) of crude **4-Oxoheptanedioic acid** as a white or off-white powder, which can be purified further.

Part 2: Purification Techniques

High purity is critical for applications in drug development. Recrystallization is the most effective method for purifying the crude product on a lab scale. For very high purity requirements or for separating closely related impurities, column chromatography can be employed.

Protocol 2: Purification by Recrystallization

Principle: Recrystallization purifies compounds based on their differential solubility in a given solvent at varying temperatures.^[7] An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures. For **4-Oxoheptanedioic acid**, water is an excellent solvent choice due to the polar carboxylic acid groups.

Materials & Reagents:

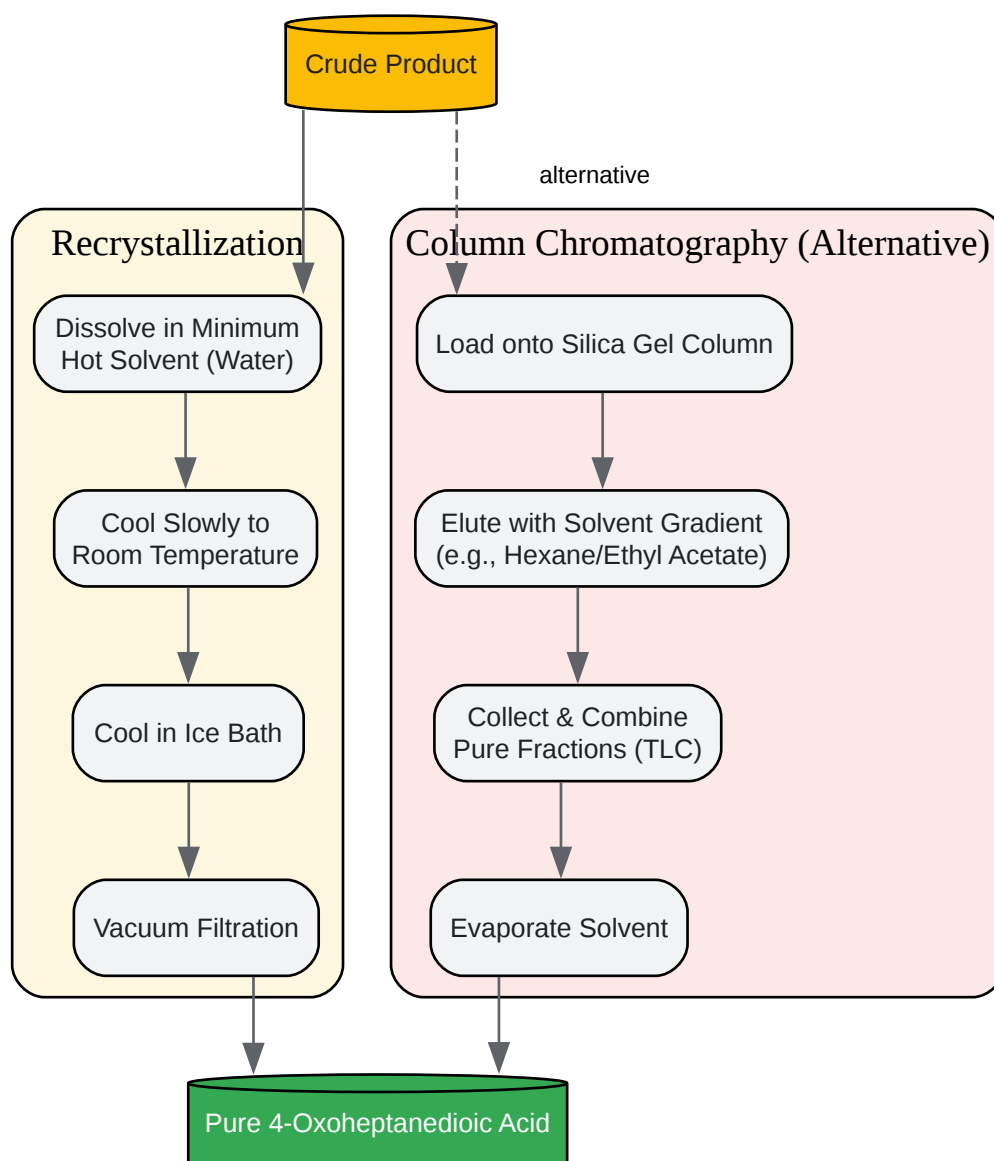
- Crude **4-Oxoheptanedioic acid**
- Deionized Water
- Erlenmeyer flasks, hot plate, filtration apparatus.

Procedure:

- **Dissolution:** Place the crude **4-Oxoheptanedioic acid** in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue adding small portions of hot water until the solid just dissolves completely. **Causality:** Using the minimum amount of hot solvent is crucial for maximizing recovery.
- **Hot Filtration (Optional):** If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.
- **Crystallization:** Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]
- **Complete Precipitation:** Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to ensure maximum crystal formation.
- **Collection and Drying:** Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry under vacuum as described previously.

Characterization: The purity of the final product should be assessed by measuring its melting point. A sharp melting point within the literature range (142-144 °C) indicates high purity.

Experimental Workflow: Purification



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Caption: Purification workflows for **4-Oxoheptanedioic acid**.

Protocol 3: Purification by Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being moved by a mobile phase (eluent).[8][9] More polar compounds interact more strongly with the polar silica gel and elute later.

Procedure Outline:

- Stationary Phase: Silica gel (60 Å, 230-400 mesh).
- Mobile Phase: A gradient of ethyl acetate in hexane, with a small percentage of acetic acid (e.g., 0.5-1%) to ensure the carboxylic acid groups remain protonated and do not streak on the column. A typical starting eluent might be 30% ethyl acetate in hexane, gradually increasing to 70-80% ethyl acetate.
- Procedure: a. Prepare a slurry of silica gel in the initial eluent and pack the column. b. Dissolve the crude product in a minimal amount of the eluent mixture and load it onto the column. c. Elute the column with the solvent gradient, collecting fractions. d. Analyze the fractions by TLC. e. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Safety & Handling

- **4-Oxoheptanedioic acid** is classified as a skin and eye irritant.[2]
- It is a combustible solid.
- Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle strong acids (HCl) and bases (NaOH) with extreme care in a fume hood.

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